(3-Mesityl-5-methylisoxazol-4-yl)methanol
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Overview
Description
(3-Mesityl-5-methylisoxazol-4-yl)methanol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a mesityl group (a derivative of mesitylene) and a methyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Mesityl-5-methylisoxazol-4-yl)methanol typically involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature . This reaction yields a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles, from which the desired product can be isolated.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, such as copper (I) or ruthenium (II), to facilitate the cycloaddition reaction and improve yield .
Chemical Reactions Analysis
Types of Reactions
(3-Mesityl-5-methylisoxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution.
Major Products
The major products formed from these reactions include:
- Aldehydes and ketones from oxidation.
- Alcohols and amines from reduction.
- Various substituted isoxazoles from substitution reactions.
Scientific Research Applications
(3-Mesityl-5-methylisoxazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (3-Mesityl-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Iodo-3-methylisoxazol-5-yl)methanol: This compound shares a similar isoxazole ring structure but differs in the presence of an iodine atom.
(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanol: This compound has an ethyl group instead of a mesityl group.
(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol: This compound contains a methoxyphenyl group instead of a mesityl group .
Uniqueness
(3-Mesityl-5-methylisoxazol-4-yl)methanol is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C14H17NO2 |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
[5-methyl-3-(2,4,6-trimethylphenyl)-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C14H17NO2/c1-8-5-9(2)13(10(3)6-8)14-12(7-16)11(4)17-15-14/h5-6,16H,7H2,1-4H3 |
InChI Key |
OGHFQRJZVFWUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2CO)C)C |
Origin of Product |
United States |
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